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molecular formula C12H11ClN2O B8398841 2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one

2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one

Cat. No. B8398841
M. Wt: 234.68 g/mol
InChI Key: VIGAPQDVWPXQQQ-UHFFFAOYSA-N
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Patent
US06699861B1

Procedure details

Anhydrous methanol (36 ml) was added into a 250 ml round-bottomed flask that contained sodium (0.081 g) under argon. To this stirred solution chloroacetonitrile (1.56 g, 20.7 mmol) was added and stirring was continued for 30 min at room temperature under argon. 5-Amino-6-carboxyindane (European Patent Application 0602851A1; 3.19 g, 18.0 mmol) was then added and the reaction mixture was diluted with more methanol (42 ml). After the reaction mixture being stirred for 1 hour at room temperature, more anhydrous methanol (25 ml) was added and stirring was continued for 1 hour at room temperature and then for a further 1 hour at 80° C. under argon. The reaction mixture was then allowed to cool to room temperature; the white precipitate was collected by filtration, washed with methanol, water and dried in vacuo over P2O5 (3.15 g, 75%), mp 270-272° C.; 1H-NMR (DMSO-d6) 2.07 (m, 2H, 7-CH2), 2.98 (m, 4H, 6-CH2 and 8-CH2), 4.52 (s, 2H, 2-CH2), 7.50 (s, 1H, 9-H), 7.93 (s, 1H, 5-H), 12.37, (s, 1H, N3—H). MS (FAB, m/z) 235 (M+H)+;
Quantity
0.081 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
3.19 g
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][CH2:3][C:4]#[N:5].[NH2:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[C:16]([OH:18])=O)[CH2:12][CH2:11][CH2:10]2>CO>[Cl:2][CH2:3][C:4]1[NH:5][C:16](=[O:18])[C:15]2[C:7](=[CH:8][C:9]3[CH2:10][CH2:11][CH2:12][C:13]=3[CH:14]=2)[N:6]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.081 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
1.56 g
Type
reactant
Smiles
ClCC#N
Step Three
Name
Quantity
3.19 g
Type
reactant
Smiles
NC=1C=C2CCCC2=CC1C(=O)O
Step Four
Name
Quantity
42 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
36 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the reaction mixture being stirred for 1 hour at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 hour at room temperature
Duration
1 h
WAIT
Type
WAIT
Details
for a further 1 hour at 80° C. under argon
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with methanol, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5 (3.15 g, 75%), mp 270-272° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClCC1=NC2=CC3=C(C=C2C(N1)=O)CCC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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